molecular formula C12H18ClN B13253384 [1-(3-Chlorophenyl)ethyl](2-methylpropyl)amine

[1-(3-Chlorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13253384
M. Wt: 211.73 g/mol
InChI Key: MHJIIDPTPOWCHE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(3-Chlorophenyl)ethylamine may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

MHJIIDPTPOWCHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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